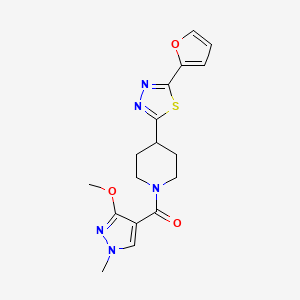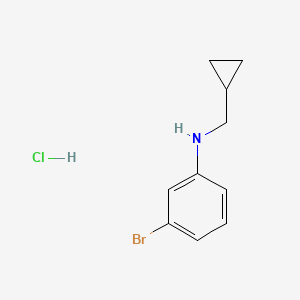
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of similar compounds contains several bonds, including non-H bonds, multiple bonds, rotatable bonds, double bonds, aromatic bonds, and rings . These structures also contain functional groups such as esters and amides .Physical And Chemical Properties Analysis
For similar compounds, you can find information like chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The synthesis of novel carbazole derivatives, including N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzamide, has been investigated for their potential as anticancer agents . Carbazole derivatives, such as ellipticin and alkaloids like vincristine and vinblastine, have established roles in cancer treatment. Researchers explore the cytotoxic activity of these compounds against breast cancer cells (e.g., B20) to assess their effectiveness.
Immunostimulants
The clinical need for immunostimulants has led to the search for novel compounds that enhance immune responses. Fused pyrrolo[2,3-c]carbazol-6-one (Figure 1) has been studied for its ability to potentiate interferon-γ (IFN-γ) induction of MHC-class π molecules, which play a crucial role in immune activation .
Thiazolidine Derivatives
Compound 3a, derived from N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzamide, reacts with chloroacetic acid to form a thiazolidine derivative (compound 5). Thiazolidines are interesting due to their diverse biological activities and potential applications .
Acylation Chemistry
Inexpensive phosphoric acid (H₃PO₄) can catalyze the acylation of alcohols with acid anhydrides. In situ-generated diacylated mixed anhydrides act as efficient catalytic acyl transfer reagents, enabling the synthesis of esters from N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzamide .
Other Heterocyclic Systems
Researchers explore the synthesis of fused heterocyclic systems containing the carbazole moiety. For instance, acylation of carbazole 1 with succinoyl chloride or phenylacetyl chloride produces azepine (11) and 1,9-diphenyl acetyl derivatives (14), which can be further modified to yield carbazole derivatives (12, 13, and 15a,b) .
Eigenschaften
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-12(22)21-10-2-3-13-6-9-16(11-17(13)21)20-18(23)14-4-7-15(19)8-5-14/h4-9,11H,2-3,10H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOKPMIVNQHAGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2374026.png)
![2-Phenyl-5-(trifluoromethyl)-6-[4-(trifluoromethyl)benzoyl]pyridazin-3-one](/img/structure/B2374027.png)


![5-[1-(1-Piperidinyl)ethyl]-2-furoic acid hydrochloride](/img/structure/B2374033.png)



![N-(2-Amino-1-naphthalen-2-ylethyl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-7-carboxamide](/img/structure/B2374037.png)
![Methyl 4-(2-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2374038.png)
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2374040.png)